5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a dimethylamino group, and a methylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 2-(p-Tolyl)ethylamine
Uniqueness
Compared to similar compounds, 5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O3S/c1-14-4-8-16(9-5-14)18(24)13-23-20(25)19(27-21(23)26)12-15-6-10-17(11-7-15)22(2)3/h4-12H,13H2,1-3H3/b19-12+ |
InChI Key |
XSFQJXIPJRXINO-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Origin of Product |
United States |
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